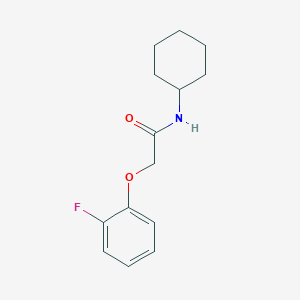
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide, also known as CMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMA is a member of the amide class of compounds and has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and cancer.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide is not fully understood, but it is believed to act on the GABAergic system. This compound has been shown to enhance the activity of GABA(A) receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a decrease in excitatory neurotransmitter release and a reduction in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines. It has also been shown to have anticonvulsant effects by reducing the activity of neurons in the brain. In addition, this compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a wide safety margin. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide. One area of interest is its potential use in the treatment of neuropathic pain. This compound has been shown to have analgesic effects in animal models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of epilepsy. This compound has been shown to have anticonvulsant effects in animal models, and further studies are needed to determine its potential as an antiepileptic drug. Finally, this compound has been shown to have anti-tumor effects in vitro, and further studies are needed to determine its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide is a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyphenylacetonitrile with morpholine and methylamine. The resulting product is then reacted with acetic anhydride to form this compound. The purity and yield of this compound can be improved by using column chromatography and recrystallization techniques.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4/c1-10-7-19(8-11(2)23-10)9-16(20)18-13-6-14(21-3)12(17)5-15(13)22-4/h5-6,10-11H,7-9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGLGUNMWJCBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5323067.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5323070.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)

![(3S*,5R*)-5-[(cyclopropylamino)carbonyl]-1-[(5-methyl-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5323108.png)
![7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5323111.png)
![N,N-dimethyl-7-[3-methyl-2-(3-methylphenoxy)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323130.png)
![2-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazole](/img/structure/B5323135.png)
![4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5323142.png)

![1-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxobutan-2-ol](/img/structure/B5323154.png)
![2-(acetylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-hydroxypropanamide](/img/structure/B5323162.png)
![8-methoxy-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5323167.png)